

Application Notes and Protocols for the Quantification of Metofoline in Human Plasma

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Compound of Interest

Compound Name: Metofoline

Cat. No.: B1203475

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Introduction

Metofoline is a novel therapeutic agent whose quantification in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed application notes and protocols for the quantitative analysis of **Metofoline** in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique. The protocols herein describe sample preparation using Solid-Phase Extraction (SPE) and a validated LC-MS/MS method. Adherence to these protocols will ensure reliable and reproducible quantification of **Metofoline** for research and regulated bioanalysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method for **Metofoline** in human plasma.

Parameter	Result
Linearity Range	1 - 2000 ng/mL ($r^2 \geq 0.995$)
Lower Limit of Quantification (LLOQ)	1 ng/mL
Limit of Detection (LOD)	0.5 ng/mL
Accuracy at LLOQ	95.5% - 115.4%
Precision at LLOQ	< 15% CV
Intra-day Precision (QC samples)	$\leq 10\%$ CV
Inter-day Precision (QC samples)	$\leq 12\%$ CV
Mean Recovery	93.1% - 100.2%

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of **Metofoline** from human plasma using a mixed-mode SPE cartridge.

- Materials and Reagents:
 - Human plasma (K2EDTA)
 - **Metofoline** certified reference standard
 - Internal Standard (IS) solution (e.g., **Metofoline-d4**)
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Deionized water
 - Formic acid

- Ammonium hydroxide
- Mixed-mode SPE cartridges
- Centrifuge
- Vortex mixer
- SPE manifold
- Procedure:
 - Thaw plasma samples at room temperature.
 - To 100 μ L of plasma, add 20 μ L of Internal Standard (IS) working solution.
 - Add 200 μ L of 0.1% formic acid in water and vortex for 30 seconds.
 - SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
 - Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water.
 - Dry the cartridge under vacuum for 2 minutes.
 - Elution: Elute **Metofoline** and the IS with 1 mL of 5% ammonium hydroxide in acetonitrile.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μ L of the mobile phase (see LC-MS/MS method).
 - Transfer to an autosampler vial for analysis.

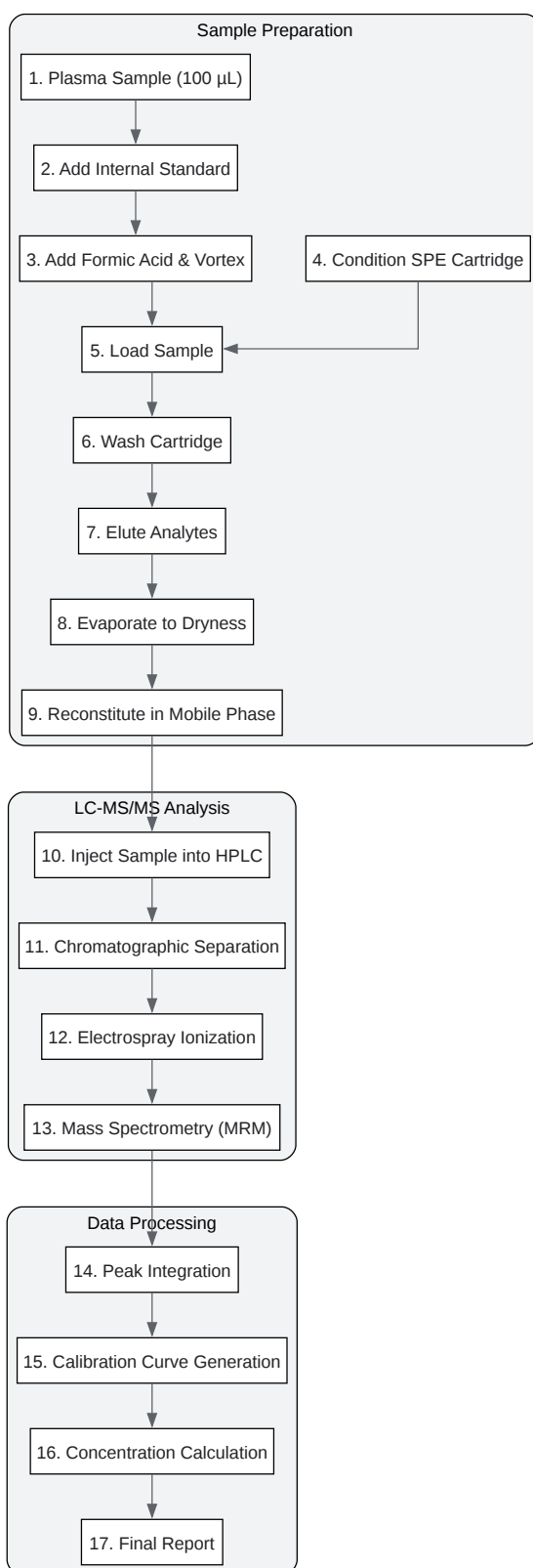
2. LC-MS/MS Quantification Method

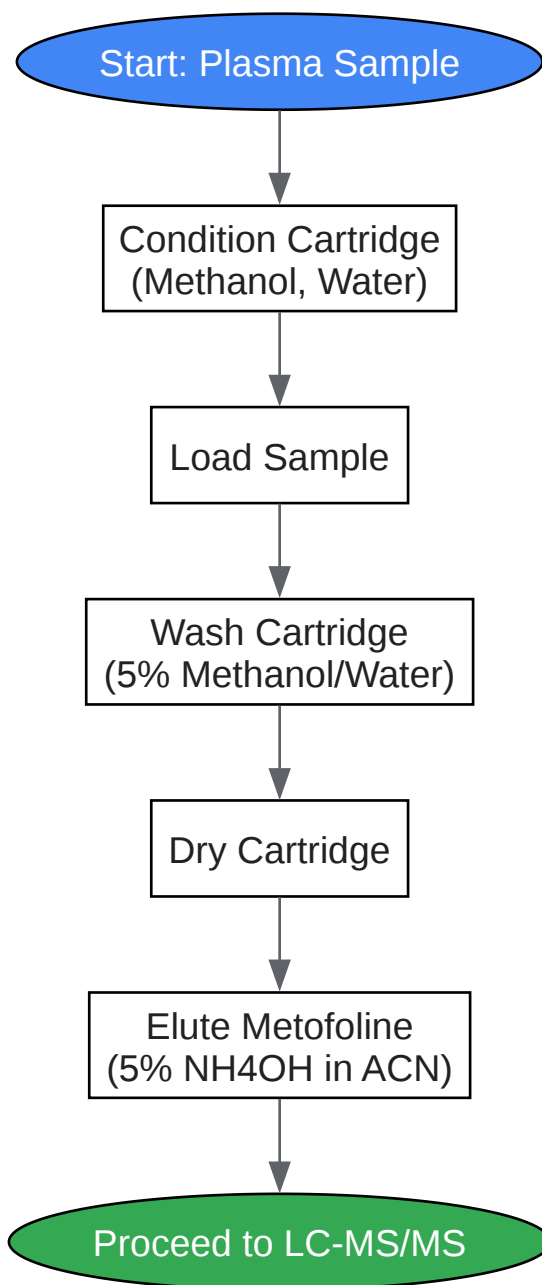
This protocol details the instrumental analysis for the quantification of **Metofoline**.

- Instrumentation:
 - HPLC system with a binary pump and autosampler
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L
 - Gradient:
 - 0.0 - 0.5 min: 5% B
 - 0.5 - 2.5 min: 5% to 95% B
 - 2.5 - 3.0 min: 95% B
 - 3.0 - 3.1 min: 95% to 5% B
 - 3.1 - 4.0 min: 5% B
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - IonSpray Voltage: 5000 V
 - Temperature: 400°C
 - Nebulizer Gas (Gas 1): 15 psi

- Turbo Gas (Gas 2): 8 psi
- Curtain Gas: 8 psi
- Collision Gas (CAD): 4 psi
- Multiple Reaction Monitoring (MRM) Transitions:
 - **Metofoline**: [Precursor Ion (Q1)] -> [Product Ion (Q3)]
 - **Metofoline-d4 (IS)**: [Precursor Ion (Q1)] -> [Product Ion (Q3)] (Note: Specific MRM transitions would need to be optimized for **Metofoline**)

Visualizations





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